An In-Depth Technical Guide to the Structure and Synthesis of 3-(3,5-Difluoro-phenoxy)-azetidine Hydrochloride
An In-Depth Technical Guide to the Structure and Synthesis of 3-(3,5-Difluoro-phenoxy)-azetidine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the molecular structure and a detailed synthetic pathway for 3-(3,5-difluoro-phenoxy)-azetidine hydrochloride, a significant heterocyclic building block in contemporary medicinal chemistry. The azetidine scaffold is a privileged motif in drug discovery, known for imparting favorable physicochemical properties to bioactive molecules.[1] This document delineates a robust, two-stage synthetic strategy commencing with the N-protection of a suitable azetidine precursor, followed by a nucleophilic aromatic substitution, and culminating in deprotection and salt formation. We will explore the mechanistic underpinnings of the key Williamson ether synthesis and the acidic cleavage of the tert-butyloxycarbonyl (Boc) protecting group. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and a practical, step-by-step experimental protocol.
Introduction: The Significance of the Azetidine Moiety
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial components in the design of novel therapeutics. Their inherent ring strain and three-dimensional structure offer a unique conformational rigidity that can enhance binding affinity to biological targets and improve pharmacokinetic profiles. The incorporation of an azetidine ring can lead to increased metabolic stability, improved solubility, and reduced off-target effects. Consequently, azetidine derivatives are found in a range of biologically active compounds, including enzyme inhibitors and receptor modulators. The subject of this guide, 3-(3,5-difluoro-phenoxy)-azetidine hydrochloride, combines the advantageous properties of the azetidine core with a difluorinated phenyl ring, a common strategy to modulate electronic properties and enhance metabolic stability.
Molecular Structure and Properties
The chemical structure of 3-(3,5-difluoro-phenoxy)-azetidine hydrochloride is characterized by a central azetidine ring substituted at the 3-position with a 3,5-difluorophenoxy group. The hydrochloride salt form enhances the compound's stability and aqueous solubility.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClF₂NO | Inferred from structure |
| Molecular Weight | 221.63 g/mol | Inferred from structure |
| Appearance | White to off-white solid | General observation for similar compounds |
| Solubility | Soluble in water and polar organic solvents | General property of hydrochloride salts |
Structural Elucidation: The definitive structure of 3-(3,5-difluoro-phenoxy)-azetidine hydrochloride would be confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the azetidine ring protons, typically in the range of 3.5-4.5 ppm, and aromatic protons of the difluorophenoxy group between 6.5 and 7.5 ppm. The proton on the nitrogen atom would likely appear as a broad singlet at a higher chemical shift due to the acidic proton of the hydrochloride salt.
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¹³C NMR: The carbon NMR spectrum would display distinct signals for the azetidine ring carbons, the carbon atom bearing the ether linkage, and the aromatic carbons of the difluorophenyl ring. The carbon atoms attached to fluorine will exhibit characteristic splitting patterns.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition of the molecule.
Synthetic Strategy: A Two-Stage Approach
The synthesis of 3-(3,5-difluoro-phenoxy)-azetidine hydrochloride is most effectively achieved through a two-stage process. This strategy involves the initial protection of the azetidine nitrogen to prevent side reactions, followed by the formation of the crucial ether linkage, and finally, deprotection and conversion to the hydrochloride salt.
Caption: Synthetic workflow for 3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride.
Stage 1: Protection of the Azetidine Nitrogen
The secondary amine of the azetidine ring is a nucleophilic and basic site that can interfere with the subsequent etherification step. To ensure a clean reaction, it is essential to protect this nitrogen atom. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the Williamson ether synthesis and its facile removal under acidic conditions.
The protection is typically achieved by reacting azetidin-3-ol with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base, such as sodium bicarbonate or triethylamine, in a suitable solvent like dichloromethane (DCM) or a mixture of ethyl acetate and water.[2]
Stage 2: Williamson Ether Synthesis
The core of the synthesis is the formation of the aryl ether linkage via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of N-Boc-azetidin-3-ol to form an alkoxide, which then acts as a nucleophile to displace a suitable leaving group on an aromatic ring. In this case, the reaction is adapted for the coupling of a phenol.
The hydroxyl group of N-Boc-azetidin-3-ol is deprotonated using a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like tetrahydrofuran (THF). The resulting alkoxide then reacts with 3,5-difluorophenol. While the classical Williamson synthesis involves an alkyl halide, this variation with a phenol proceeds under similar principles of nucleophilic substitution.
Stage 3: Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the Boc protecting group and the concurrent formation of the hydrochloride salt. This is typically achieved by treating the N-Boc protected intermediate with a strong acid. A solution of hydrogen chloride (HCl) in an organic solvent, such as 1,4-dioxane or diethyl ether, is commonly used.[3] This method effectively cleaves the Boc group, releasing carbon dioxide and isobutylene, and protonates the azetidine nitrogen to yield the desired hydrochloride salt, which often precipitates from the reaction mixture and can be isolated by filtration.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of 3-(3,5-difluoro-phenoxy)-azetidine hydrochloride. This protocol is based on established chemical principles and procedures for analogous transformations.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight |
| Azetidin-3-ol hydrochloride | 18621-18-6 | 109.55 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | 218.25 |
| Sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 |
| 3,5-Difluorophenol | 372-38-3 | 130.09 |
| Sodium hydride (NaH), 60% dispersion in mineral oil | 7646-69-7 | 24.00 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 |
| Hydrogen chloride solution, 4.0 M in 1,4-dioxane | 7647-01-0 | 36.46 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 |
| Diethyl ether | 60-29-7 | 74.12 |
Step-by-Step Procedure
Stage 1: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-azetidin-3-ol)
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To a stirred solution of azetidin-3-ol hydrochloride (1.0 eq.) in a mixture of dichloromethane (DCM) and water (1:1, v/v) at 0 °C, add sodium bicarbonate (2.5 eq.) portion-wise.
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To this suspension, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) in DCM dropwise over 30 minutes.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford tert-butyl 3-hydroxyazetidine-1-carboxylate as a crude product, which can be used in the next step without further purification.
Stage 2: Synthesis of tert-butyl 3-(3,5-difluorophenoxy)azetidine-1-carboxylate
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To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.) in anhydrous THF dropwise.
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Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
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Add a solution of 3,5-difluorophenol (1.2 eq.) in anhydrous THF dropwise to the reaction mixture.
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Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4-6 hours.
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Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
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Extract the mixture with ethyl acetate (3 x 75 mL).
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Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 3-(3,5-difluorophenoxy)azetidine-1-carboxylate.
Stage 3: Synthesis of 3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride
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Dissolve the purified tert-butyl 3-(3,5-difluorophenoxy)azetidine-1-carboxylate (1.0 eq.) in a minimal amount of ethyl acetate.
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To this solution, add a 4.0 M solution of HCl in 1,4-dioxane (5.0 eq.) dropwise at 0 °C.
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Stir the reaction mixture at room temperature for 2-4 hours. A white precipitate should form.
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Monitor the deprotection by TLC.
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Upon completion, collect the precipitate by filtration.
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Wash the solid with cold diethyl ether to remove any non-polar impurities.
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Dry the solid under vacuum to obtain 3-(3,5-difluoro-phenoxy)-azetidine hydrochloride as a white to off-white solid.
Conclusion
This technical guide has detailed a reliable and efficient synthetic route to 3-(3,5-difluoro-phenoxy)-azetidine hydrochloride, a valuable building block for drug discovery and development. The described three-stage process, involving N-Boc protection, Williamson ether synthesis, and subsequent deprotection/salt formation, represents a robust and scalable method for accessing this important scaffold. The principles and experimental details provided herein are intended to serve as a valuable resource for synthetic chemists in the pharmaceutical and related industries.
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